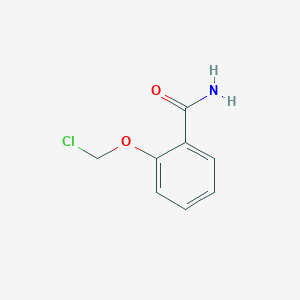
3-Ethynyl-4-fluoropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethynyl-4-fluoropyridine is a fluorinated pyridine derivative, characterized by the presence of an ethynyl group at the third position and a fluorine atom at the fourth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynyl-4-fluoropyridine typically involves the introduction of the ethynyl group and the fluorine atom onto the pyridine ring. One common method is the nucleophilic substitution of a halogenated pyridine derivative with an ethynylating agent. For instance, 4-chloro-3-fluoropyridine can undergo a nucleophilic substitution reaction with an ethynylating agent such as ethynylmagnesium bromide under appropriate conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Ethynyl-4-fluoropyridine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl-containing derivatives.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon can achieve reduction.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of carbonyl-containing derivatives.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-Ethynyl-4-fluoropyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: It can be used in the development of fluorinated bioactive molecules for studying biological processes.
Industry: Used in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Ethynyl-4-fluoropyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets through its fluorine atom, which can enhance binding affinity and selectivity. The ethynyl group can also participate in various chemical reactions, contributing to the compound’s overall reactivity and functionality.
Comparison with Similar Compounds
3-Ethynylpyridine: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
4-Fluoropyridine: Lacks the ethynyl group, leading to different applications and reactivity.
3,4-Difluoropyridine: Contains an additional fluorine atom, which can alter its chemical behavior and applications.
Uniqueness: 3-Ethynyl-4-fluoropyridine is unique due to the combination of the ethynyl group and the fluorine atom on the pyridine ring. This combination imparts distinct chemical properties, making it valuable for specific applications in various fields.
Properties
CAS No. |
1824299-54-8 |
|---|---|
Molecular Formula |
C7H4FN |
Molecular Weight |
121.11 g/mol |
IUPAC Name |
3-ethynyl-4-fluoropyridine |
InChI |
InChI=1S/C7H4FN/c1-2-6-5-9-4-3-7(6)8/h1,3-5H |
InChI Key |
XNEJYQBJFDDHRH-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(C=CN=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)ethan-1-one](/img/structure/B13651470.png)







![(R)-(1,2',3,3'-Tetrahydro-1,2'-spirobi[indene]-4,7'-diyl)bis(di-p-tolylphosphine)](/img/structure/B13651531.png)


![3'-(Trifluoromethoxy)-2-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13651551.png)

![4-(Dibenzo[b,d]furan-4-yl)-N-phenylaniline](/img/structure/B13651558.png)
